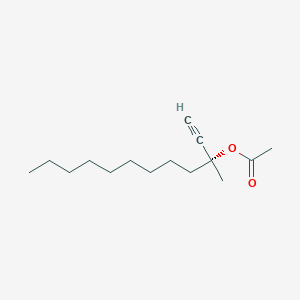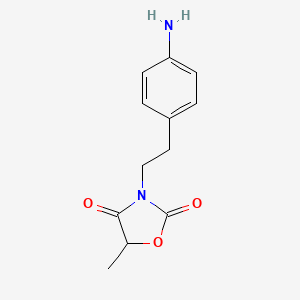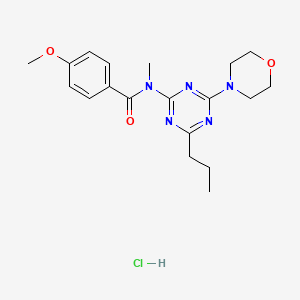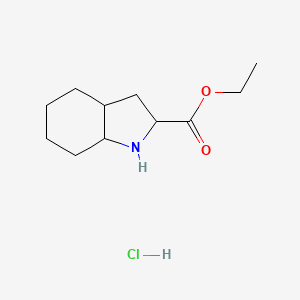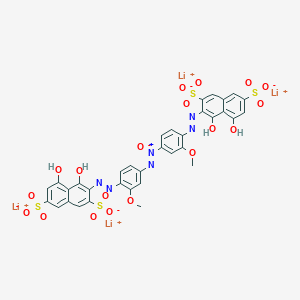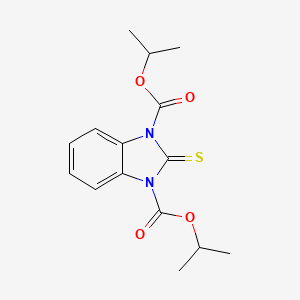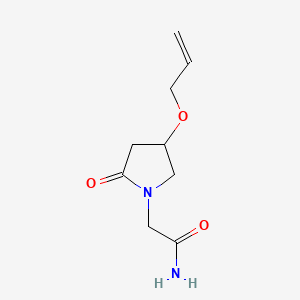
(+-)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide is a synthetic organic compound with a unique structure that combines a pyrrolidine ring, an acetamide group, and an allyloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using an appropriate allyl halide and a base, such as sodium hydride or potassium carbonate.
Acetamide Formation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of (±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique mechanical characteristics.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of (±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The allyloxy group can participate in covalent bonding with nucleophilic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
2-(2′-Alkenyloxy)cycloalk-2-enones: These compounds share the allyloxy group and can undergo similar photochemical reactions.
Allyl glycidyl ether: This compound contains an allyloxy group and is used in various industrial applications.
Pyridalyl: An insecticidal agent with a similar allyloxy group, used for controlling pests.
Uniqueness
(±)-2-Oxo-4-(2-propenyloxy)-1-pyrrolidineacetamide is unique due to its combination of a pyrrolidine ring, an acetamide group, and an allyloxy substituent. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
88877-54-7 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-(2-oxo-4-prop-2-enoxypyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-14-7-4-9(13)11(5-7)6-8(10)12/h2,7H,1,3-6H2,(H2,10,12) |
InChI 键 |
RDAIBCNBTCENKD-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1CC(=O)N(C1)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





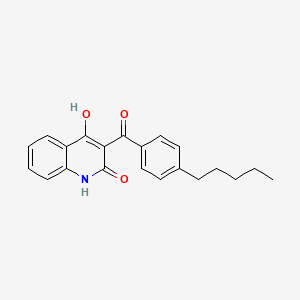
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
